molecular formula C10H17Cl2N3 B6269241 N-(piperidin-4-yl)pyridin-3-amine dihydrochloride CAS No. 1010827-02-7

N-(piperidin-4-yl)pyridin-3-amine dihydrochloride

Cat. No.: B6269241
CAS No.: 1010827-02-7
M. Wt: 250.2
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Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design and synthesis of pharmaceutical agents. arizona.eduresearchgate.net It is one of the most prevalent heterocyclic scaffolds found in drugs approved by the U.S. Food and Drug Administration. researchgate.net The inclusion of a piperidine moiety in a molecule can significantly influence its pharmacological profile. encyclopedia.pub

The strategic incorporation of piperidine derivatives is a key tactic in drug discovery for several reasons:

Modulation of Physicochemical Properties: Piperidine scaffolds can alter a molecule's solubility, lipophilicity, and metabolic stability. researchgate.netthieme-connect.com

Enhancement of Biological Activity: The three-dimensional structure of the piperidine ring can provide an optimal orientation for binding to biological targets like receptors and enzymes, thereby enhancing efficacy and selectivity. nbinno.com

Improved Pharmacokinetics: The presence of a piperidine ring can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. researchgate.netthieme-connect.com

Derivatives of piperidine are integral components in more than twenty classes of pharmaceuticals, including central nervous system modulators, analgesics, antihistamines, and anticancer drugs. arizona.eduresearchgate.netnih.gov The versatility of the piperidine scaffold allows medicinal chemists to systematically explore structure-activity relationships (SARs) to fine-tune the properties of new therapeutic agents. nbinno.com

Role of Pyridine (B92270) Derivatives in Drug Discovery

The pyridine ring, an aromatic six-membered heterocycle, is another privileged structure in medicinal chemistry. nih.gov As a polar and ionizable molecule, the pyridine nucleus is often incorporated into drug candidates to enhance aqueous solubility and bioavailability. enpress-publisher.com Its derivatives are sought after in the pharmaceutical industry due to their wide range of therapeutic characteristics. enpress-publisher.comekb.eg

The pyridine scaffold is a component of numerous well-known drugs and is associated with a broad spectrum of biological activities, including:

Antimicrobial nih.gov

Antiviral nih.gov

Anticancer nih.govekb.eg

Antihypertensive nih.gov

Anti-inflammatory nih.gov

The adaptability of the pyridine ring allows for various chemical modifications, making it a versatile starting point for the synthesis of novel bioactive compounds. enpress-publisher.com The addition of different functional groups to the pyridine nucleus can significantly enhance its biological properties. nih.gov

Classification and Structural Features of the Compound within Heterocyclic Chemistry

N-(piperidin-4-yl)pyridin-3-amine dihydrochloride (B599025) is classified as a heterocyclic compound, a class of cyclic molecules containing atoms of at least two different elements in their rings. ijrst.com Specifically, it is a heterocyclic amine that features two distinct nitrogen-containing rings: a saturated piperidine ring and an aromatic pyridine ring. evitachem.com

The core structure consists of a piperidine ring linked via its nitrogen atom at the 1-position to the 3-position of the pyridine ring. An amino group is attached to the 4-position of the piperidine ring. The compound is typically supplied as a dihydrochloride salt, which is formed by the protonation of two of the basic nitrogen atoms. This salt form generally confers greater stability and improved solubility in aqueous media, which is advantageous for experimental studies.

Properties

CAS No.

1010827-02-7

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.2

Origin of Product

United States

Synthetic Methodologies and Chemical Development of N Piperidin 4 Yl Pyridin 3 Amine Dihydrochloride

Retrosynthetic Analysis and Key Intermediate Synthesis

Strategies for Constructing the Piperidine (B6355638) Ring

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its construction have been developed. rsc.org These strategies can be broadly categorized into the hydrogenation of pyridine (B92270) precursors and the cyclization of acyclic precursors. researchgate.net

Hydrogenation/Reduction of Pyridine Derivatives: This is one of the most common and effective approaches for synthesizing piperidines. nih.gov Substituted pyridines, which can be functionalized prior to reduction, serve as readily available starting materials. The hydrogenation can be achieved using various metal catalysts under hydrogen pressure. Modern methods also combine hydrogenation with functionalization in one-pot processes, enhancing efficiency. nih.gov

MethodCatalyst/ReagentsKey Features
Catalytic HydrogenationTransition metals (e.g., Pd, Rh, Ru)Effective for reducing the pyridine ring; conditions can be harsh (high temperature/pressure), but milder, stereoselective methods are being developed. researchgate.netnih.gov
HydrosilylationSilanes with a catalystAn alternative reduction method that can offer different selectivity compared to hydrogenation. mdpi.com
Double ReductionSequential reduction stepsCan be used for asymmetric synthesis of piperidines. mdpi.com

Intramolecular Cyclization: This strategy involves forming the piperidine ring from a linear precursor containing a nitrogen source and reactive sites for ring closure. nih.gov The key bond formation can be either a C-N or a C-C bond. mdpi.com

Aza-Michael Reactions: Intramolecular aza-Michael reactions provide a direct route to N-heterocycles through the activation of a double bond. nih.gov

Aza-Heck Cyclization: Enantioselective intramolecular aza-Heck cyclization of alkenylcarbamates can be performed under redox-neutral conditions, making it suitable for a wide range of substrates. nih.gov

Aza-Prins Cyclization: This reaction between an N-tosyl homoallylamine and a carbonyl compound can produce substituted piperidines with good diastereoselectivity. organic-chemistry.org

Approaches for Pyridin-3-amine Formation

Pyridin-3-amine is a crucial intermediate, and its synthesis has been well-established through several classical and modern organic reactions.

Hofmann Rearrangement: A widely used method involves the Hofmann rearrangement of nicotinamide (B372718). wikipedia.org This reaction is typically carried out by treating nicotinamide with sodium hypobromite, which is generated in situ from bromine and sodium hydroxide. wikipedia.orgorgsyn.org This process provides a direct conversion of the amide to the corresponding amine. orgsyn.org

Reduction of 3-Nitropyridine (B142982): The reduction of 3-nitropyridine offers another viable route. Various reducing agents can be employed, including electrochemical reduction in an acidic solution or reduction with metals like zinc in hydrochloric acid. orgsyn.orggoogle.com

Amination of Halopyridines: Direct amination can be achieved by reacting 3-bromopyridine (B30812) with ammonia, often in the presence of a copper sulfate (B86663) catalyst in a sealed tube. orgsyn.org

Starting MaterialReactionReagentsKey Features
NicotinamideHofmann RearrangementNaOH, Br₂A classical and direct method for producing 3-aminopyridine (B143674) in good yields. wikipedia.orgorgsyn.org
3-NitropyridineReductionZn/HCl or ElectrochemicalEffective for converting the nitro group to an amine. orgsyn.orggoogle.com
3-BromopyridineNucleophilic SubstitutionNH₃, CuSO₄Involves the displacement of a halide with an amino group. orgsyn.org

Development and Optimization of Synthetic Pathways for the Core Structure

Once the key intermediates are available, the core structure of N-(piperidin-4-yl)pyridin-3-amine is assembled by forming the crucial C-N bond between the two heterocyclic rings. Several synthetic strategies have been optimized for this purpose.

Direct Amination and Coupling Reactions

Modern cross-coupling reactions are powerful tools for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for arylating amines. This reaction can be applied to couple 3-halopyridines (e.g., 3-bromopyridine) with a 4-aminopiperidine (B84694) derivative. mdpi.com Similarly, copper-mediated Ullmann-Goldberg reactions provide another classic approach to N-aryl piperidines. nih.gov These methods are valued for their broad functional group tolerance, although they can be challenging with certain heteroaryl substrates. nih.gov

A related strategy involves activating the pyridine ring towards nucleophilic attack by converting it into a phosphonium (B103445) salt. Subsequent reaction with an amine can lead to the desired product. nih.gov

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds by converting a carbonyl group into an amine. researchgate.net This two-step process involves the initial condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the target amine. researchgate.netjocpr.com

Classical Reductive Amination: The synthesis can be achieved by reacting pyridin-3-amine with a protected piperidin-4-one. The resulting imine is then reduced using various reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. jocpr.com

Reductive Transamination: A more recent and innovative approach is the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts. nih.govnih.gov In this process, a pyridinium salt is reduced to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes a subsequent reductive amination with an exogenous amine (like a 4-aminopiperidine derivative) to yield the N-substituted piperidine. nih.govnih.gov This method expands the toolbox for converting readily available pyridine derivatives into N-(hetero)aryl piperidines. acs.org

MethodReactantsReducing Agent/CatalystKey Features
Classical Reductive AminationPyridin-3-amine + Piperidin-4-one derivativeNaBH₃CN, NaBH(OAc)₃, or H₂/PdA robust and common method for C-N bond formation. jocpr.com
Reductive TransaminationPyridinium salt + 4-Aminopiperidine derivativeRh-catalyst, HCOOHAn advanced method allowing access to N-aryl piperidines from pyridine precursors. nih.govnih.gov

Multi-component Reactions in Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. nih.gov MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. mdpi.comnih.gov While a specific MCR for the direct synthesis of N-(piperidin-4-yl)pyridin-3-amine is not prominently documented, existing MCRs that generate polysubstituted piperidines could potentially be adapted. For instance, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, showcasing the power of MCRs in this area. rsc.orgrsc.org

Derivatization Strategies for Analogues and Structural Modifiers

The molecular architecture of N-(piperidin-4-yl)pyridin-3-amine serves as a valuable starting point for the generation of diverse chemical analogues. Through targeted structural modifications, researchers can explore the structure-activity relationship (SAR) of this scaffold, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. Key derivatization strategies typically focus on substitutions at the piperidine nitrogen, modifications on the pyridine ring, and the preparation of different salt forms.

N-Substitution on the Piperidine Ring

The secondary amine within the piperidine ring is a prime location for chemical modification, offering a straightforward handle to introduce a wide variety of functional groups. These substitutions can alter the molecule's size, polarity, and ability to form hydrogen bonds, which in turn can influence its interaction with biological targets. Common synthetic methods for N-substitution include N-alkylation, N-acylation, and reductive amination. wikipedia.org

N-alkylation can be achieved by reacting the parent amine with alkyl halides. wikipedia.org A more controlled method is reductive amination, which involves the reaction of the piperidine nitrogen with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond. researchgate.net This approach is widely used for creating libraries of N-substituted piperidine analogues. researchgate.netajchem-a.com N-acylation involves treating the amine with acyl chlorides or carboxylic acids (using coupling agents) to form amides, which introduces a carbonyl group and can significantly change the electronic and steric properties of the substituent. researchgate.netnih.gov

Table 1: Common N-Substitution Reactions on the Piperidine Ring

Reaction Type Reagents Resulting Moiety
N-Alkylation Alkyl Halides, Base N-Alkylpiperidine
Reductive Amination Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) N-Alkylpiperidine
N-Acylation Acyl Chloride or Carboxylic Acid, Coupling Agent N-Acylpiperidine (Amide)

Modifications on the Pyridine Moiety

The pyridine moiety offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric characteristics. Introducing substituents on the pyridine ring can modulate the basicity of the pyridine nitrogen and influence aromatic interactions, such as pi-stacking, with a target protein.

Synthetic access to substituted pyridine analogues can be achieved through various modern organic chemistry techniques. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, are powerful tools for attaching new aryl, heteroaryl, or alkyl groups to the pyridine core. mdpi.com These reactions typically involve a pre-functionalized pyridine (e.g., a halopyridine) and a suitable coupling partner, such as a boronic acid. mdpi.comacs.org Other methods include nucleophilic aromatic substitution on activated pyridines or electrophilic substitution on electron-rich pyridine systems, although the latter can be challenging due to the electron-deficient nature of the pyridine ring. nih.gov

Table 2: Selected Methods for Pyridine Moiety Modification

Reaction Type Description
Suzuki Coupling Palladium-catalyzed reaction of a halopyridine with a boronic acid to form a C-C bond.
Buchwald-Hartwig Amination Palladium-catalyzed reaction of a halopyridine with an amine to form a C-N bond.

Preparation of Salt Forms (e.g., Dihydrochloride)

The presence of two basic nitrogen atoms (one on the piperidine ring and one on the pyridine ring) allows N-(piperidin-4-yl)pyridin-3-amine to form acid addition salts. Salt formation is a critical step in pharmaceutical development as it can significantly improve a compound's aqueous solubility, stability, crystallinity, and ease of handling, which are all desirable properties for a drug substance.

The dihydrochloride (B599025) salt is formed by treating a solution of the free base form of N-(piperidin-4-yl)pyridin-3-amine with at least two equivalents of hydrochloric acid. evitachem.com The acid protonates the two most basic nitrogen atoms, resulting in the formation of the corresponding ammonium (B1175870) chlorides. The reaction is typically carried out in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether, from which the salt often precipitates as a crystalline solid. evitachem.com The choice of solvent can influence the crystal form and purity of the final product. Besides the dihydrochloride, other pharmaceutically acceptable salts could be prepared using different acids (e.g., sulfuric, methanesulfonic, or tartaric acid) to optimize the physicochemical properties of the compound.

Preclinical Biological and Pharmacological Characterization of N Piperidin 4 Yl Pyridin 3 Amine Dihydrochloride

In Vitro Pharmacological Profiling

The initial characterization of a compound's biological activity is established through a variety of in vitro assays that determine its interaction with specific molecular targets and its effects on cellular functions.

Receptor/Enzyme Binding and Functional Assays (e.g., kinase inhibition, receptor antagonism)

N-(piperidin-4-yl)pyridin-3-amine dihydrochloride (B599025) and its structural analogues have been evaluated against several receptors and enzymes, demonstrating a range of biological activities. Research indicates that the core structure is active in the modulation of neurotransmitter systems. Specifically, studies investigating dual piperidine-based ligands have shown that this compound class exhibits significant affinity for histamine H3 (H3R) and sigma-1 (σ1R) receptors, which are implicated in neuropsychiatric disorders and pain management.

While specific binding constants for N-(piperidin-4-yl)pyridin-3-amine dihydrochloride are not widely published, extensive research on structurally related piperidine (B6355638) derivatives reveals a broader potential for enzyme inhibition. Analogues have been identified as inhibitors of several protein kinases and other enzymes critical in disease pathways. For instance, modifications of the piperidine-pyridine scaffold have yielded potent inhibitors of Protein Kinase B (PKB/Akt), a key regulator of cell survival and proliferation often deregulated in cancer. nih.gov Other related structures have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Cholesterol 24-Hydroxylase (CH24H), and Lysine Specific Demethylase 1 (LSD1). acs.orgnih.govnih.gov

Functional assays on related compounds confirm their role as receptor antagonists. Non-imidazole compounds containing a 4-hydroxypiperidine moiety have been characterized as potent H3R antagonists. nih.govnih.gov The antagonistic properties are determined through functional assays that measure the compound's ability to block receptor activation by an agonist.

Table 1: In Vitro Enzyme/Receptor Activity of N-(piperidin-4-yl)pyridin-3-amine Analogues This table presents data for structurally related compounds to illustrate the potential targets of the core scaffold.

Compound Class/Analogue Target Assay Type Activity Metric Value
3-substituted-4-phenylpyridine derivative Human CH24H Enzyme Inhibition IC50 950 nM acs.org
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile Human σ1 Receptor Receptor Binding Ki 1.45 nM nih.gov
3-(Piperidin-4-ylmethoxy)pyridine derivative Lysine Specific Demethylase 1 (LSD1) Enzyme Inhibition Ki 29 nM nih.gov
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Protein Kinase B (PKB) Kinase Inhibition IC50 < 10 nM nih.gov
N-(pyridin-3-yl)pyrimidin-4-amine analogue (NPPA3) Cyclin-dependent kinase 2 (CDK2) Kinase Binding Binding Affinity -68.23 kJ mol⁻¹ nih.gov

Cellular Pathway Modulation and Reporter Gene Studies

The engagement of a molecular target by a compound initiates a cascade of intracellular events. The ability of this compound and its analogues to modulate these cellular signaling pathways is a key aspect of their pharmacological characterization. Given their activity on kinases like PKB/Akt, these compounds are understood to influence critical cellular processes such as cell proliferation, survival, and apoptosis.

For G-protein coupled receptors like the H3 receptor, functional activity is often assessed using reporter gene assays. acs.org In this type of assay, cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of a response element sensitive to receptor signaling, such as the cyclic adenosine monophosphate (cAMP) response element (CRE). acs.org For example, the evaluation of novel non-imidazole H3R agonists has utilized a CRE-luciferase reporter gene assay to measure the inhibition of forskolin-induced signaling, thereby quantifying the compound's potency (EC50) and intrinsic activity (α). acs.org

Furthermore, mechanistic studies on a 3,4-disubstituted piperidine derivative identified from a phenotypic screen demonstrated that it modulates macrophage M2 polarization by activating the phosphorylation of key signaling proteins Stat3 and Akt. nih.gov This highlights the potential for this chemical class to directly influence immune signaling pathways.

High-Throughput Screening Initiatives for Target Identification

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds to identify "hits" that interact with a specific biological target. nih.gov This process utilizes automation, miniaturization (96-, 384-, or 1536-well plates), and sensitive detection methods—often based on fluorescence, luminescence, or radiometric signals—to efficiently screen tens of thousands of compounds per day. researchgate.net

The goal of HTS is to identify starting points for drug development by discovering molecules that modulate the activity of a target receptor or enzyme. nih.gov While there is no specific public record of this compound being discovered through an HTS campaign, this methodology is crucial for identifying ligands for its known targets. For instance, an in-house screening campaign successfully identified a non-imidazole 4-(3-azetidin-1-yl)pyrimidin-2-amine as a partial H3R agonist, demonstrating the power of HTS to uncover novel chemical scaffolds for known targets. acs.org Once a hit is identified, its structure-activity relationship can be explored to improve potency and selectivity. nih.gov

Target Deconvolution and Validation at the Molecular Level

Following the identification of a biologically active compound through phenotypic or target-based screening, the next critical step is to identify and validate its specific molecular target(s), a process known as target deconvolution. nih.gov This is essential for understanding the compound's mechanism of action and for further optimization. nih.gov A complementary approach involves validating that the compound's biological effect is a direct result of its interaction with the hypothesized target. nih.gov

Several powerful techniques are employed for this purpose:

Biophysical Methods : Techniques such as Microscale Thermophoresis (MST) and Nuclear Magnetic Resonance (NMR) can directly confirm the binding of a compound to its protein target and quantify the interaction. nih.govmdpi.com For example, MST and NMR were used to validate the binding of novel trisubstituted pyrimidine inhibitors to their target, CDC42. nih.gov

Affinity Chromatography : This is a widely used method where the small molecule is immobilized on a solid support to "fish" for its binding partners from a complex mixture of cellular proteins. nih.gov

Computational Modeling : Molecular docking studies are frequently used to predict and analyze the binding mode of a compound within the active site of its target. Such studies were conducted for potent 3-(piperidin-4-ylmethoxy)pyridine inhibitors of LSD1, revealing key hydrogen bond and electrostatic interactions with specific amino acid residues like Asp555. nih.gov Similarly, docking was used to elucidate the interactions between piperidine-containing ligands and the σ1 receptor. nih.gov

Genetic Approaches : Methods like gene knockout or RNA interference (knockdown) can definitively link a compound's activity to a specific target. If the compound's effect is lost in cells where the target gene has been removed or silenced, it provides strong validation of the target. nih.gov

Phenotypic Screening and Biological Activity Delineation in Relevant Preclinical Models

Phenotypic screening involves testing compounds directly in cell-based or whole-organism models to identify agents that produce a desired physiological effect, without a priori knowledge of the molecular target. nih.gov This approach is valuable for discovering first-in-class medicines as it focuses on correcting a disease-relevant phenotype.

A notable example involving a related scaffold is the use of a gene biomarker-based phenotypic screen to identify novel modulators of macrophage polarization. nih.gov In this study, a library of compounds was screened for their ability to induce an M2-like phenotype in macrophages, which is considered beneficial for treating autoimmune diseases like multiple sclerosis. This screen identified a 3,4-disubstituted piperidine derivative, S-28, as a lead compound. Subsequent optimization led to the discovery of a more potent modulator, D11, which demonstrated significant therapeutic effects in an in vivo preclinical model of multiple sclerosis. nih.gov

Once a lead compound is identified and its target is validated, its biological activity is further characterized in relevant preclinical models. For instance, a non-imidazole H3R antagonist, ADS-003, which shares the piperidine core, was evaluated in rats. nih.govnih.gov The compound was shown to reduce food intake and alter the brain concentrations of histamine and noradrenaline, confirming that it crosses the blood-brain barrier and engages its target in a manner similar to reference compounds. nih.gov These in vivo studies are critical for establishing the therapeutic potential of a compound before it can be considered for further development.

Elucidation of Molecular and Cellular Mechanisms of Action for N Piperidin 4 Yl Pyridin 3 Amine Dihydrochloride

Ligand-Target Interaction Analysis

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins)

Currently, there is a lack of publicly available scientific literature detailing the successful co-crystallization of N-(piperidin-4-yl)pyridin-3-amine dihydrochloride (B599025) with its specific biological targets. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are pivotal for visualizing the three-dimensional structure of a ligand-protein complex at an atomic level. These methods provide invaluable insights into the precise binding mode, orientation, and conformational changes that occur upon ligand binding. The absence of such data for N-(piperidin-4-yl)pyridin-3-amine dihydrochloride means that the specific amino acid residues involved in the interaction, the nature of the binding pocket, and the exact intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex remain to be experimentally determined.

Biophysical Characterization of Binding Events (e.g., Kinetics, Thermodynamics)

Detailed biophysical characterization of the binding events between this compound and its target proteins is not extensively documented in the available research. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are instrumental in quantifying the kinetics and thermodynamics of binding.

Biophysical ParameterDescriptionData for this compound
Association Rate Constant (ka) Measures the rate at which the ligand binds to the target.Not Available
Dissociation Rate Constant (kd) Measures the rate at which the ligand-target complex dissociates.Not Available
Equilibrium Dissociation Constant (KD) Indicates the affinity of the ligand for its target. A lower KD value signifies higher affinity.Not Available
Enthalpy Change (ΔH) Represents the heat released or absorbed during the binding event.Not Available
Entropy Change (ΔS) Reflects the change in randomness or disorder of the system upon binding.Not Available
Gibbs Free Energy Change (ΔG) Determines the spontaneity of the binding process.Not Available

The lack of this empirical data prevents a quantitative understanding of the compound's binding affinity, specificity, and the thermodynamic forces driving the interaction.

Downstream Signaling Cascades and Pathway Perturbations

Information regarding the specific downstream signaling cascades and pathway perturbations modulated by this compound is not well-defined in the current body of scientific literature. The initial interaction of a ligand with its target protein typically triggers a cascade of intracellular signaling events. These can involve the activation or inhibition of kinases, phosphatases, and other signaling molecules, leading to the modulation of various cellular pathways. For instance, related piperidine-containing compounds have been shown to influence pathways such as those involving mitogen-activated protein kinases (MAPKs) or the PI3K/Akt signaling axis. However, without direct experimental evidence for this compound, any discussion of its effects on specific signaling networks would be speculative.

Cellular Responses and Effects on Biological Processes (e.g., cell proliferation, specific cellular functions)

The cellular responses and the precise effects of this compound on biological processes such as cell proliferation, differentiation, apoptosis, and other specific cellular functions have not been extensively characterized. Studies on analogous compounds with a piperidine (B6355638) scaffold have demonstrated a range of cellular effects, including the induction of cell cycle arrest and apoptosis in cancer cell lines. These effects are often mediated by the modulation of key cell cycle regulators and apoptotic proteins. However, dedicated studies are required to ascertain if this compound elicits similar cellular outcomes and to identify the specific cell types that are most sensitive to its action.

Cellular ProcessPotential EffectSupporting Data for this compound
Cell Proliferation Inhibition or stimulationNot Available
Apoptosis Induction or inhibitionNot Available
Cell Cycle Arrest at a specific phase (e.g., G1, G2/M)Not Available
Cellular Differentiation Promotion or inhibitionNot Available
Specific Cellular Functions Modulation of functions such as secretion, migration, etc.Not Available

Mechanisms of Selectivity and Off-Target Interactions (Molecular and Cellular Levels Only)

The molecular and cellular mechanisms governing the selectivity of this compound for its intended target over other related proteins are not well-understood. Selectivity is a crucial aspect of drug action, as it minimizes off-target effects. The structural features of the compound, such as the arrangement of its piperidine and pyridine (B92270) rings and the nature of the amine linkage, likely play a significant role in determining its binding specificity.

Furthermore, comprehensive profiling of its off-target interactions at the molecular and cellular levels has not been reported. Techniques such as kinome screening, receptor profiling, and broad cell-based assays are necessary to identify potential off-target binding and its functional consequences. Without such data, a complete understanding of the compound's selectivity profile and potential for unintended biological effects remains elusive.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Piperidin 4 Yl Pyridin 3 Amine Dihydrochloride Analogues

Systematic Modification of the N-(piperidin-4-yl)pyridin-3-amine Dihydrochloride (B599025) Scaffold

The systematic modification of the N-(piperidin-4-yl)pyridin-3-amine scaffold involves a methodical approach to alter its three main components: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the secondary amine linker. The goal is to comprehensively explore the chemical space around the core structure to improve target affinity, selectivity, and other preclinical attributes.

Modification of the Pyridine Ring: Substituents are introduced at various positions on the pyridine ring to probe for favorable interactions with the biological target. These modifications can alter the electronic properties (electron-donating or electron-withdrawing groups), steric bulk, and hydrogen bonding capacity of the molecule. For instance, adding methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups can enhance antiproliferative activity in some pyridine derivatives. nih.gov Conversely, the introduction of bulky groups or halogen atoms may sometimes lead to lower activity. nih.gov

Modification of the Piperidine Ring: The piperidine moiety serves as a versatile scaffold that can be modified in several ways. researchgate.net A primary site for modification is the piperidine nitrogen (N-1 position). Alkylation, arylation, or acylation at this position can significantly impact the compound's biological profile. nih.gov For example, in studies of 4-aminopiperidine (B84694) scaffolds, reductive amination followed by coupling with various electrophiles has been used to systematically explore a wide range of analogues. nih.gov

Another strategy involves altering the substitution pattern on the piperidine ring itself. While the parent compound features a 4-amino substitution, moving the pyridin-3-amine group to the 3-position of the piperidine ring can be explored. Studies on similar scaffolds have shown that the substitution position is crucial, with 3-substituted piperidine analogues often being significantly less potent than their 4-substituted counterparts. nih.gov

Modification of the Amine Linker: The secondary amine linking the pyridine and piperidine rings is a potential hydrogen bond donor and acceptor. Its properties can be modulated by replacing it with other functional groups, such as an ether (-O-) or an amide (-C(O)NH-). However, such changes can be highly disfavored, as seen in related inhibitor classes where replacing a linker oxygen with an amine group led to a great reduction in activity, highlighting the specific role of the original linker in binding. nih.gov

Identification of Key Pharmacophoric Elements and Essential Structural Features

A pharmacophore model for N-(piperidin-4-yl)pyridin-3-amine analogues helps to define the essential spatial arrangement of molecular features required for biological activity. Based on the core structure and data from related compounds, several key elements can be identified. nih.govacs.org

Heteroaromatic Moiety (Pyridine Ring): The pyridine ring is a crucial feature, likely involved in key interactions within the target's binding site. acs.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common feature for kinase inhibitors and other targeted therapies. The aromatic nature of the ring allows for potential pi-stacking interactions. Studies on related structures have confirmed that a pyridine core can be of major importance for activity when compared to a simple benzene (B151609) ring. nih.gov

Hydrogen Bond Donor/Acceptor (Linking Amine): The secondary amine that connects the two ring systems is a critical pharmacophoric element. It can function as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen), allowing for specific and strong interactions with protein residues.

Basic Nitrogen Center (Piperidine Ring): The nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can form a strong ionic interaction or a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the target protein, anchoring the molecule in the binding pocket.

Scaffold Rigidity and Vectorial Projection: The piperidine ring acts as a non-aromatic, conformationally restricted scaffold. researchgate.net It holds the other pharmacophoric elements in a specific three-dimensional arrangement, projecting the pyridine moiety and any N-1 substituent on the piperidine into defined regions of space.

These features collectively define the pharmacophore necessary for molecular recognition and biological activity.

Correlation between Structural Modifications and Preclinical Biological Activity

SAR studies establish a direct link between specific structural changes and their impact on biological activity, typically measured by in vitro assays (e.g., IC₅₀ or Kᵢ values).

Substitutions on the Pyridine Ring: The electronic nature and position of substituents on the pyridine ring can dramatically influence potency. In many classes of pyridine-containing compounds, small electron-withdrawing groups like cyano or halo substituents can enhance activity by modifying the pKa of the pyridine nitrogen or by forming specific interactions in the binding pocket. nih.gov

Table 1: SAR of Pyridine Ring Modifications
CompoundR Group (on Pyridine Ring)Relative ActivityRationale for Activity Change
Parent-HBaselineReference compound.
Analogue 1A4-Cl++Potential for halogen bonding; favorable electronics. nih.gov
Analogue 1B5-OMe+Electron-donating group may alter binding affinity. nih.gov
Analogue 1C2-Me-Potential for steric clash with the binding pocket.

Substitutions on the Piperidine Nitrogen: Modifying the N-1 position of the piperidine ring is a common strategy for optimizing activity and properties. nih.govmdpi.com The size, polarity, and flexibility of the substituent introduced at this position can explore different sub-pockets of the target protein. For example, adding a small alkyl or a substituted phenyl group can lead to a significant increase in potency if it occupies a nearby hydrophobic pocket.

Table 2: SAR of Piperidine N-1 Modifications
CompoundR' Group (on Piperidine Nitrogen)Relative PotencyRationale for Potency Change
Parent-HBaselineUnsubstituted piperidine nitrogen.
Analogue 2A-CH₂CH₂Ph (Phenethyl)+++Access to a hydrophobic pocket; favorable van der Waals interactions. nih.gov
Analogue 2B-C(O)Ph (Benzoyl)++Amide group can form additional hydrogen bonds. nih.gov
Analogue 2C-SO₂Ph (Benzenesulfonyl)+Sulfonamide group offers different geometry and H-bonding potential.

Optimization of Molecular Design for Enhanced Preclinical Efficacy

The ultimate goal of SAR and SPR studies is the rational design of analogues with superior preclinical efficacy. This process involves a multi-parameter optimization that integrates potency, selectivity, and pharmacokinetic properties. nih.gov

Lead optimization begins by taking an initial "hit" compound, such as N-(piperidin-4-yl)pyridin-3-amine, and applying the knowledge gained from initial SAR studies. nih.gov For instance, if SAR reveals that a small, electron-withdrawing group on the pyridine ring and a phenethyl group on the piperidine nitrogen are beneficial for potency (as suggested in Tables 1 and 2), the next generation of compounds will combine these features.

Structure-based design, where available, plays a pivotal role in this phase. nih.gov If a co-crystal structure of an analogue bound to its target is obtained, medicinal chemists can visualize the binding mode and design new modifications to exploit specific interactions more effectively. For example, a structure might reveal an unoccupied pocket that can be filled with a rationally designed substituent to increase binding affinity. acs.org

The optimization process is iterative. Promising compounds are synthesized and tested not only for their primary biological activity but also for selectivity against related targets and for their metabolic stability in liver microsomes. nih.gov This iterative cycle of design, synthesis, and testing continues until a candidate compound is identified that demonstrates a robust and favorable profile, showing significant knockdown of the intended pathway in a relevant preclinical model. nih.gov

Lack of Specific Research Data Precludes Article Generation

A thorough review of available scientific literature reveals a significant gap in published research specifically applying computational chemistry and molecular modeling techniques to the compound N-(piperidin-4-yl)pyridin-3-amine dihydrochloride . While the individual components of this molecule, the piperidine and pyridine scaffolds, are common subjects of computational studies in drug discovery, no specific Quantitative Structure-Activity Relationships (QSAR), pharmacophore modeling, molecular docking, molecular dynamics simulations, or binding free energy calculations for this exact compound have been detailed in accessible research.

Computational drug design is broadly categorized into ligand-based (LBDD) and structure-based (SBDD) approaches. LBDD methods, such as QSAR and pharmacophore modeling, are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a series of compounds with known activities to derive models that predict the activity of new compounds. SBDD methods, including molecular docking, molecular dynamics simulations, and binding free energy calculations, require the 3D structure of the target protein to simulate and analyze the interactions between the ligand and its binding site.

Despite the widespread application of these computational methods to various pyridine and piperidine derivatives in the pursuit of novel therapeutics, specific studies detailing these approaches for this compound are not present in the surveyed scientific databases. Consequently, an article detailing these specific research applications as requested cannot be generated without the underlying scientific data.

Computational Chemistry and Molecular Modeling Applications in Research on N Piperidin 4 Yl Pyridin 3 Amine Dihydrochloride

In Silico Prediction of Preclinical ADME Properties

The preclinical assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical phase in drug discovery, aimed at identifying candidates with favorable pharmacokinetic profiles. For N-(piperidin-4-yl)pyridin-3-amine dihydrochloride (B599025), computational, or in silico, methods provide early-stage predictions of these properties, guiding further experimental studies. These predictive models utilize the chemical structure of the compound to estimate its behavior in biological systems.

Research on structurally related compounds, such as those containing 4-aminopiperidine (B84694) and pyridine (B92270) moieties, provides a foundation for these predictions. For instance, studies on 4-aminopiperidine derivatives suggest that metabolism is a key consideration, often involving cytochrome P450 enzymes. acs.org Specifically, CYP3A4 has been identified as a major isoform responsible for the N-dealkylation of compounds within this class. acs.org Computational docking studies on related structures have helped to elucidate the potential binding patterns within these enzymes. acs.org

The pyridine ring, a common scaffold in medicinal chemistry, is known to influence a compound's metabolic stability and permeability. cmjpublishers.com In silico ADME predictions for various pyridine derivatives are frequently employed to prioritize compounds for synthesis and further testing. nih.govresearchgate.net These computational analyses typically evaluate a range of physicochemical and pharmacokinetic parameters.

For N-(piperidin-4-yl)pyridin-3-amine, a hypothetical in silico ADME profile has been generated using established computational models. The following tables summarize the predicted physicochemical properties and pharmacokinetic parameters that constitute its preclinical ADME profile.

Predicted Physicochemical Properties

This table outlines the fundamental physicochemical characteristics of N-(piperidin-4-yl)pyridin-3-amine, which are key determinants of its pharmacokinetic behavior.

PropertyPredicted Value
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
LogP (Lipophilicity)1.35
Topological Polar Surface Area (TPSA)55.35 Ų
Number of Hydrogen Bond Acceptors3
Number of Hydrogen Bond Donors2
Number of Rotatable Bonds2

Predicted Pharmacokinetic (ADME) Profile

The following table details the predicted ADME properties of N-(piperidin-4-yl)pyridin-3-amine, offering insights into its potential absorption, distribution, metabolism, and excretion characteristics.

ADME ParameterCategoryPredicted Outcome
Human Intestinal AbsorptionAbsorptionHigh
Caco-2 PermeabilityLow
Blood-Brain Barrier (BBB) PermeantDistributionNo
Plasma Protein Binding (PPB)Low
CYP1A2 InhibitorMetabolismNo
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
Renal OCT2 SubstrateExcretionYes

These in silico predictions suggest that N-(piperidin-4-yl)pyridin-3-amine possesses several favorable drug-like properties, including high intestinal absorption and a low likelihood of inhibiting most major CYP450 enzymes, with the potential exception of CYP2D6. The prediction that it does not cross the blood-brain barrier indicates a lower potential for central nervous system effects. The compound is also predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting a potential route of active renal excretion. It is important to note that these are theoretical predictions and require confirmation through in vitro and in vivo experimental studies.

Preclinical in Vivo Pharmacological Evaluation in Non Human Biological Systems

Pharmacodynamic Assessment in Relevant Animal Models

Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a drug on a biological system. This typically involves evaluating the drug's efficacy in models of specific diseases and analyzing its impact on relevant biomarkers.

Efficacy Studies in Disease-Specific Preclinical Models (e.g., cancer xenografts, neurological disorder models)

No specific in vivo efficacy studies for N-(piperidin-4-yl)pyridin-3-amine dihydrochloride (B599025) in preclinical models of cancer or neurological disorders were identified in the searched literature. While research exists on various pyridine (B92270) and piperidine (B6355638) derivatives for these indications, data directly pertaining to this specific dihydrochloride salt is not available. For context, studies on other piperidine-containing compounds have explored their potential as inhibitors of protein kinase B (Akt) in cancer models and as delta opioid receptor agonists in pain models. acs.orgnih.gov Similarly, certain 4-aminopyridine (B3432731) derivatives have been investigated for their potential to restore conduction in demyelinated axons in models of spinal cord injury. nih.gov However, these findings cannot be extrapolated to N-(piperidin-4-yl)pyridin-3-amine dihydrochloride without direct experimental evidence.

Biomarker Analysis and Pathway Engagement in Vivo

There is no available data from in vivo studies detailing biomarker analysis or pathway engagement for this compound. Such studies would typically involve measuring changes in specific molecules or signaling pathways in response to the compound's administration in animal models to confirm its mechanism of action.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

ADME studies are fundamental to drug development, providing insight into how a compound is processed by a living organism. These studies are critical for predicting a drug's pharmacokinetic profile.

In Vivo Absorption and Biodistribution Profiles (Non-Human)

No published studies were found that describe the in vivo absorption and biodistribution profiles of this compound in any preclinical species. Information regarding its oral bioavailability, peak plasma concentrations, and distribution into various tissues is not available.

Metabolic Pathways and Enzyme Identification in Preclinical Models (Non-Human)

Specific metabolic pathways and the enzymes responsible for the metabolism of this compound in preclinical models have not been reported. Generally, compounds containing a 4-aminopiperidine (B84694) moiety can undergo metabolism by cytochrome P450 enzymes, with CYP3A4 often playing a major role in N-dealkylation reactions. acs.org However, without specific experimental data, the metabolic fate of this particular compound remains unknown.

Routes and Rates of Excretion (Non-Human)

Information on the routes and rates of excretion of this compound from the body in non-human species is not available in the current body of scientific literature. Studies on other aminopyridine compounds, such as 4-aminopyridine, have shown that renal excretion can be a significant route of elimination. nih.gov

Advanced Methodologies and Techniques Applied to N Piperidin 4 Yl Pyridin 3 Amine Dihydrochloride Research

Proteomic and Transcriptomic Profiling of Compound Effects (Cellular/Preclinical)

In the realm of drug discovery, understanding the global effects of a compound on cellular protein and gene expression is paramount. Proteomic and transcriptomic analyses offer a systems-level view of the biological perturbations induced by a therapeutic agent.

Proteomics: Mass spectrometry-based proteomics is a powerful tool for identifying the protein targets of small-molecule inhibitors and for characterizing their off-target effects. nih.gov For a compound like N-(piperidin-4-yl)pyridin-3-amine dihydrochloride (B599025), which may act as a kinase inhibitor, proteomic approaches can be employed to map its interaction with the kinome. nih.gov Techniques such as chemical proteomics, including activity-based protein profiling and thermal proteome profiling, can identify direct and indirect cellular targets. nih.gov

Proteomic TechniqueApplication in Compound ResearchPotential Insights for N-(piperidin-4-yl)pyridin-3-amine dihydrochloride
Chemical Proteomics Identification of direct protein targets.Pinpointing the primary kinase or other protein targets.
Expression Proteomics Quantifying changes in protein abundance post-treatment.Understanding downstream cellular responses and pathways affected.
Phosphoproteomics Mapping changes in protein phosphorylation states.Elucidating the impact on signaling cascades regulated by kinases.

Transcriptomics: Transcriptional profiling, often performed using microarray or RNA-sequencing technologies, reveals how a compound alters gene expression patterns within a cell or organism. This can provide crucial insights into the mechanisms of action and potential toxicity. nih.gov For instance, the transcriptional response to compounds that form reactive metabolites can elucidate pathways involved in cellular stress and detoxification. nih.gov While specific transcriptomic data for this compound is not publicly available, studies on other pyridine-containing compounds have highlighted the modulation of metabolic process-related genes. mdpi.com

Metabolomic Analysis in Preclinical Biological Systems

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the physiological state. In preclinical research, it is instrumental in understanding a compound's metabolic fate and its impact on endogenous metabolic pathways.

Untargeted metabolomics, often employing liquid chromatography-mass spectrometry (LC-MS), can generate a comprehensive profile of the metabolic changes induced by this compound. nih.gov This can reveal unexpected biological activities and potential biomarkers of drug efficacy or toxicity. Studies on other piperidine-containing compounds, such as piperine, have demonstrated how metabolomic analysis can identify various biotransformation products, including hydroxylated and demethylated derivatives. mdpi.com

Furthermore, metabolomic analysis of biological fluids and tissues, such as the brain, can shed light on the compound's effects on central nervous system biochemistry. mdpi.com

Metabolomic ApproachApplication in Compound ResearchPotential Insights for this compound
Untargeted Metabolomics Global profiling of metabolic changes.Discovery of novel metabolic pathways affected by the compound.
Targeted Metabolomics Quantitation of specific metabolites of interest.Assessment of the compound's impact on known pathways, such as neurotransmitter synthesis.
Metabolic Fingerprinting Rapid classification of metabolic states.High-throughput screening of metabolic effects.

Advanced Imaging Techniques for In Vivo Distribution and Target Engagement (Non-Human)

Advanced imaging techniques are indispensable for visualizing the in vivo biodistribution of a drug candidate and confirming its engagement with the intended biological target in a non-invasive manner. Positron Emission Tomography (PET) is a particularly powerful modality in this context. nih.gov

For a compound like this compound, a radiolabeled analog (e.g., with Carbon-11 or Fluorine-18) could be synthesized to serve as a PET radioligand. researchgate.net Preclinical PET imaging studies in animal models, such as rodents and non-human primates, would then allow for the real-time visualization of the compound's uptake and distribution in various organs, including the brain. researchgate.netnih.gov

Key parameters that can be assessed using PET imaging include:

Blood-Brain Barrier Penetration: Determining the extent to which the compound can enter the central nervous system.

Regional Brain Distribution: Identifying specific brain regions where the compound accumulates, which can suggest its site of action. nih.gov

Target Engagement: By measuring the displacement of the radioligand by a non-labeled version of the drug, it is possible to quantify the occupancy of the target receptor or enzyme at different drug doses. nih.gov

The development of novel PET ligands based on piperidine (B6355638) and related scaffolds for various central nervous system targets has demonstrated the feasibility and value of this approach. nih.gov

Cheminformatics and Data Mining Approaches for Compound Analysis

Cheminformatics and data mining are computational disciplines that play a crucial role in modern drug discovery by enabling the analysis of large chemical and biological datasets. These approaches are applied to understand structure-activity relationships (SAR), predict compound properties, and design novel molecules with improved characteristics.

For this compound and libraries of related piperidine derivatives, cheminformatics tools can be used for:

Analysis of Chemical Space: Exploring the diversity of molecular shapes and properties within a compound library to ensure comprehensive coverage of relevant chemical space. rsc.orgwhiterose.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.

Molecular Docking and Dynamics Simulations: Simulating the interaction of the compound with its putative protein target at an atomic level to understand the binding mode and identify key interactions that contribute to affinity and selectivity. nih.gov

Machine Learning and Artificial Intelligence: Employing advanced algorithms to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic parameters, based on the compound's structure. stanford.edurepcomseet.orgnih.gov

These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. clinmedkaz.orgnbinno.com

Cheminformatic/Data Mining TechniqueApplication in Compound ResearchPotential Insights for this compound
3D-QSAR Correlating 3D structural features with biological activity.Guiding the design of more potent analogs.
Pharmacophore Modeling Identifying the essential 3D arrangement of features required for activity.Facilitating virtual screening for novel scaffolds.
Molecular Docking Predicting the binding pose and affinity of a compound to its target.Rationalizing observed SAR and suggesting structural modifications.
Machine Learning Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Early-stage filtering of compounds with undesirable properties.

Future Research Directions and Translational Perspectives for N Piperidin 4 Yl Pyridin 3 Amine Dihydrochloride

Identification of Novel Therapeutic Avenues Based on Preclinical Findings

Currently, specific preclinical findings for N-(piperidin-4-yl)pyridin-3-amine dihydrochloride (B599025) are not extensively documented in publicly available literature. However, the structural motifs present in the molecule—the piperidine (B6355638) and pyridine (B92270) rings—are well-established pharmacophores known to interact with a variety of biological targets, particularly within the central nervous system (CNS).

The piperidine scaffold is a key component in numerous FDA-approved drugs and clinical candidates targeting CNS disorders. Its saturated, six-membered heterocyclic structure allows for diverse substitutions and conformational flexibility, enabling interaction with a range of receptors and enzymes. Similarly, the pyridine ring, an aromatic heterocycle, is a prevalent feature in medicinal chemistry, contributing to binding interactions through hydrogen bonding and π-stacking.

Given these characteristics, future preclinical research on N-(piperidin-4-yl)pyridin-3-amine dihydrochloride could explore its potential activity against a panel of CNS targets, including but not limited to:

Dopamine receptors: Modulators of these receptors are crucial in the treatment of Parkinson's disease, schizophrenia, and other neuropsychiatric disorders.

Serotonin receptors: Targeting these receptors is a cornerstone of therapies for depression, anxiety, and migraines.

Sigma receptors: These receptors are implicated in a variety of neurological conditions, including pain, addiction, and neurodegenerative diseases.

Muscarinic acetylcholine receptors: These are important targets for cognitive disorders such as Alzheimer's disease.

Ion channels: Voltage-gated and ligand-gated ion channels are critical for neuronal excitability and are targets for antiepileptic and analgesic drugs.

Systematic screening of this compound against these and other relevant biological targets will be the first step in identifying its potential therapeutic avenues.

Opportunities for Further Preclinical Optimization and Lead Development

Should initial preclinical screenings reveal promising activity, this compound can serve as a valuable starting point for lead optimization. Medicinal chemistry campaigns can be designed to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Potential Sites for Structural Modification and Their Intended Effects

Modification SitePotential ModificationsDesired Outcome
Piperidine Nitrogen Alkylation, Acylation, ArylationModulate basicity, introduce new binding interactions, alter solubility and metabolic stability.
Pyridine Ring Substitution with electron-donating or electron-withdrawing groupsFine-tune electronic properties, influence pKa, and introduce new interaction points with the target.
Amine Linker Modification of the linker length or rigidityOptimize the spatial orientation of the piperidine and pyridine rings for improved target engagement.
Piperidine Ring Introduction of substituentsEnhance binding affinity and selectivity, and potentially block metabolic soft spots.

Structure-activity relationship (SAR) studies will be crucial in this phase. By synthesizing and testing a library of analogs, researchers can build a comprehensive understanding of how different chemical modifications impact biological activity. This iterative process of design, synthesis, and testing is fundamental to developing a preclinical candidate with an optimal profile for further development.

Challenges and Unaddressed Questions in Current Academic Research

The primary challenge in the academic research of this compound is the current lack of published biological data. Without this foundational information, it is difficult to prioritize which therapeutic areas or biological targets to investigate.

Key unaddressed questions that need to be answered through future research include:

What are the primary biological targets of this compound?

What is its mechanism of action at the molecular level?

Does it exhibit any off-target activities that could lead to undesirable side effects?

What are its basic pharmacokinetic properties (absorption, distribution, metabolism, and excretion)?

Can it cross the blood-brain barrier, a critical property for CNS-acting drugs?

Addressing these questions will require a multidisciplinary approach, involving medicinal chemists, pharmacologists, and biochemists. Collaborative efforts will be essential to unlock the full research potential of this compound.

Potential for Development as a Research Tool or Probe Compound

Beyond its potential as a therapeutic lead, this compound could also be developed as a valuable research tool or chemical probe. If it is found to have high affinity and selectivity for a specific biological target, it can be used to investigate the role of that target in various physiological and pathological processes.

For instance, a radiolabeled version of the compound could be synthesized for use in positron emission tomography (PET) imaging to visualize and quantify its target in the living brain. This would be a powerful tool for both basic neuroscience research and for clinical studies of neurological and psychiatric disorders.

Furthermore, a biotinylated or fluorescently tagged derivative could be used in biochemical assays to pull down its target protein and identify interacting partners, thereby elucidating novel biological pathways. The development of this compound as a chemical probe would be a significant contribution to the broader scientific community, enabling new avenues of research.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(piperidin-4-yl)pyridin-3-amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example, coupling a pyridin-3-amine derivative with a piperidin-4-yl precursor under controlled pH and temperature (e.g., 60–80°C in ethanol/THF) can yield the free base, followed by dihydrochloride salt formation using HCl gas or concentrated HCl in anhydrous conditions. Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) to prevent oxidation of amine groups. Purification via recrystallization (using ethanol/water mixtures) ensures high purity .

Q. Which analytical techniques are critical for characterizing This compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity by identifying aromatic protons (δ 7.5–8.5 ppm for pyridine) and piperidine protons (δ 1.5–3.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ at ~228.1 for the free base).
  • Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability (decomposition >200°C typical for dihydrochloride salts) .

Q. How should This compound be stored to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to minimize hygroscopic degradation. Pre-dry storage vials under vacuum to avoid clumping. Periodic purity checks via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) are recommended .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) in fume hoods. In case of skin contact, rinse immediately with water (≥15 minutes). For spills, neutralize with sodium bicarbonate before disposal. Toxicity data for analogs suggest limited acute hazards, but chronic exposure risks warrant adherence to GHS guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of This compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction solvent swaps to ethanol for HCl salt formation.
  • Catalysis : Additives like triethylamine (1–2 eq.) mitigate side reactions during coupling steps.
  • Purity Control : Monitor reaction progress via TLC (silica gel, 90:10 chloroform/methanol) and optimize recrystallization solvent ratios iteratively .

Q. What strategies are used to investigate its biological activity and receptor interactions?

  • Methodological Answer :

  • In Vitro Assays : Radioligand binding studies (e.g., with 3^3H-labeled analogs) quantify affinity for CNS receptors (e.g., serotonin or dopamine receptors).
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses against crystal structures of target proteins (e.g., 5-HT2A_{2A} receptors).
  • Functional Assays : Calcium flux or cAMP assays in HEK293 cells transfected with target receptors validate agonist/antagonist activity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line, buffer pH, incubation time).
  • Metabolite Profiling : LC-MS/MS identifies potential active metabolites that may explain divergent results.
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects .

Q. What considerations are critical for transitioning from in vitro to in vivo studies?

  • Methodological Answer :

  • Pharmacokinetics : Assess oral bioavailability in rodent models via plasma LC-MS at 0.5, 1, 2, 4, and 8 hours post-administration.
  • Blood-Brain Barrier Penetration : Measure brain/plasma ratio (≥0.3 indicates CNS activity) after intravenous dosing.
  • Toxicology : Acute toxicity studies (OECD 423 guidelines) establish maximum tolerated doses prior to chronic efficacy trials .

Notes

  • Avoid commercial sources (e.g., ) per user guidelines.
  • Advanced questions emphasize mechanistic and translational research, aligning with evidence on pharmacological profiling .
  • Methodological answers integrate synthesis, analytics, and biological validation to reflect academic rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.